Dimethocaine-d4 Hydrochloride

Dopamine transporter CFT binding Neuropharmacology

Dimethocaine-d4 Hydrochloride (CAS 1346601-45-3) eliminates systematic LC-MS/MS quantification errors for the cocaine-like NPS dimethocaine (DAT Ki 1.4 μM). Unlabeled surrogates fail matrix-effect correction; procaine or lidocaine standards lack target pharmacology. This deuterated IS provides definitive SWGTOX-compliant forensic confirmation. • +4 Da mass shift ensures baseline resolution with matched retention time and ionization. • ≥98% purity, certified for quantitative NPS panels and NAT2 phenotyping assays. • Enables accurate DAT occupancy studies unattainable with non-deuterated anesthetics.

Molecular Formula C16H27ClN2O2
Molecular Weight 318.878
CAS No. 1346601-45-3
Cat. No. B585884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethocaine-d4 Hydrochloride
CAS1346601-45-3
Synonyms1-Amino(benz-d4-oyl)-2,2-dimethyl-3-diethylaminopropanol Hydrochloride;  3-Diethylamino-2,2-dimethylpropyl p-amino(benz-d4-oate) Hydrochloride;  Diethylaminoneopentyl Alcohol Hydrochloride p-Amino(benz-d4-oate);  Larocaine-d4 Hydrochloride; 
Molecular FormulaC16H27ClN2O2
Molecular Weight318.878
Structural Identifiers
SMILESCCN(CC)CC(C)(C)COC(=O)C1=CC=C(C=C1)N.Cl
InChIInChI=1S/C16H26N2O2.ClH/c1-5-18(6-2)11-16(3,4)12-20-15(19)13-7-9-14(17)10-8-13;/h7-10H,5-6,11-12,17H2,1-4H3;1H/i7D,8D,9D,10D;
InChIKeyWWTWKTDXBNHESE-KQWCWKDASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethocaine-d4 Hydrochloride: Deuterated DAT Ligand for Forensic Research


Dimethocaine-d4 Hydrochloride is a tetra-deuterated isotopologue of dimethocaine (larocaine), a synthetic ester-type local anesthetic that also functions as a potent dopamine transporter (DAT) inhibitor [1]. The parent compound dimethocaine exhibits a pharmacological profile closely approximating that of cocaine, with an estimated Ki of 1.4 μM for [³H]CFT binding and an IC₅₀ of 1.2 μM for dopamine uptake inhibition, compared to cocaine's Ki of 0.6 μM and IC₅₀ of 0.7 μM [1]. The d4 substitution—replacement of four aromatic hydrogen atoms with deuterium—yields a molecular mass shift of +4 Da (C₁₆H₂₃D₄ClN₂O₂, MW 318.88) [2], establishing this compound as a stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS workflows in forensic toxicology and pharmacokinetic studies .

Deuterated internal standard (SIL-IS) for dimethocaine quantification
Compatible with LC-MS/MS forensic toxicology workflows
Supports DAT pharmacology, microdialysis and PET occupancy studies

Why Unlabeled Anesthetics Cannot Substitute for Dimethocaine-d4


Substitution of Dimethocaine-d4 Hydrochloride with unlabeled dimethocaine or alternative local anesthetics (e.g., procaine, lidocaine) in quantitative analytical methods introduces systematic error that cannot be corrected post hoc. Unlabeled dimethocaine is chromatographically and ionization-identical to the target analyte, precluding its use as an internal standard for matrix effect correction in LC-MS/MS . Other ester-type anesthetics such as procaine exhibit fundamentally different DAT pharmacology: procaine achieves only 47–70% maximal dopamine uptake inhibition at 100 μM and requires a 10-fold higher concentration (10 mM) to produce merely a 6-fold increase in dialysate dopamine in vivo, versus dimethocaine's 12-fold increase at 1 mM [1]. Amide-type anesthetics like lidocaine actually decrease extracellular dopamine by 30% at 1 mM [1]. These pharmacological and physicochemical divergences render non-deuterated or alternative-class compounds unsuitable as either analytical surrogates or functional equivalents.

Unlabeled dimethocaine
Zero mass shift prevents MS differentiation from analyte; cannot serve as co-eluting SIL-IS.
Procaine and other ester anesthetics
Partial DAT inhibition and different chromatographic behavior limit quantitative accuracy.
Amide-type anesthetics (e.g., lidocaine)
Decreased dopamine efflux and divergent pharmacology compromise DAT endpoint interpretation.

Quantitative Differentiation Evidence for Dimethocaine-d4


DAT Binding Affinity and Uptake Inhibition Profiles

In a direct head-to-head comparison using rat striatal synaptosomes, dimethocaine was the only local anesthetic among nine tested that achieved full displacement of [³H]CFT binding (0–30 μM) and full inhibition of [³H]dopamine uptake (0–100 μM) [1]. Dimethocaine (Ki = 1.4 μM, IC₅₀ = 1.2 μM) was only ~2.3-fold less potent than cocaine (Ki = 0.6 μM, IC₅₀ = 0.7 μM) at the DAT, while procaine, tetracaine, piperocaine, dibucaine, and bupivacaine achieved only 47–70% maximal uptake inhibition at 100 μM [1].

DAT Binding Comparison
Head-to-head
Dimethocaine Ki 1.4 μM, IC₅₀ 1.2 μM; Cocaine Ki 0.6 μM, IC₅₀ 0.7 μM; Procaine partial inhibition (47–70%)
Supports DAT occupancy assay context
Rat striatal synaptosomes, Woodward et al. 1995
Dopamine transporter CFT binding Neuropharmacology

In Vivo Striatal Dopamine Efflux Comparison

Using in vivo microdialysis in awake rat striatum, cocaine and dimethocaine produced equivalent 12-fold increases in extracellular dopamine, but at concentrations differing by 10-fold: 0.1 mM for cocaine vs. 1 mM for dimethocaine [1]. Procaine required 10 mM to achieve only a 6-fold increase, while lidocaine at 1 mM produced a 30% decrease in dopamine [1]. This demonstrates that dimethocaine is uniquely capable of driving cocaine-comparable dopamine efflux at achievable concentrations, whereas procaine and lidocaine cannot.

In Vivo Dopamine Efflux
Head-to-head
Dimethocaine (1 mM): 12× increase; Cocaine (0.1 mM): 12×; Procaine (10 mM): 6×; Lidocaine (1 mM): 30% decrease
Supports microdialysis endpoint context
Awake rat striatum, 10-min administration, Woodward 1995
Microdialysis Dopamine efflux In vivo neurochemistry

In Vivo DAT Occupancy in Nonhuman Primates

In a direct in vivo comparison using positron emission tomography (PET) neuroimaging in rhesus monkeys, dimethocaine achieved 66–82% DAT occupancy at doses that maintained maximum self-administration response rates, while procaine achieved only <10–41% DAT occupancy at behaviorally equivalent doses [1]. Dimethocaine also produced higher response rates and was a more potent reinforcer than procaine [1].

PET DAT Occupancy (NHP)
Reported
66–82% striatal DAT occupancy at reinforcing doses
Supports PET occupancy endpoint review
Rhesus monkey PET, Wilcox et al. 2005
PET imaging DAT occupancy Nonhuman primate

Cocaine Discriminative Stimulus Substitution

In rat drug discrimination studies, dimethocaine fully substituted for cocaine in both low-dose (3.0 mg/kg) and high-dose (10 mg/kg) cocaine training groups, indicating complete generalization to the cocaine discriminative stimulus [1]. Procaine, by contrast, produced only partial substitution [1]. This behavioral pharmacology finding is corroborated by rhesus monkey data showing dimethocaine dose-dependently substitutes for cocaine, consistent with its higher DAT affinity [2].

Discriminative Stimulus
Head-to-head
Full substitution for cocaine in low- and high-dose training groups; procaine partial only
Supports behavioral pharmacology endpoint context
Rat and monkey drug discrimination, Graham & Balster 1993
Drug discrimination Behavioral pharmacology Cocaine-like stimulus

Deuteration Mass Shift for LC-MS/MS

Dimethocaine-d4 Hydrochloride incorporates four deuterium atoms at the 2,3,5,6-positions of the aromatic ring, producing a nominal mass shift of +4 Da relative to unlabeled dimethocaine (MW 314.85 → 318.88) [1]. This mass difference is sufficient to eliminate spectral overlap between the analyte and internal standard in LC-MS/MS selected reaction monitoring (SRM) while preserving near-identical chromatographic retention time and ionization efficiency . Unlabeled dimethocaine, procaine-d4, or lidocaine-d4 cannot serve as co-eluting SIL-IS for dimethocaine quantification due to either absence of mass shift or divergent chromatographic behavior .

Deuteration Mass Shift
Specification
+4 Da mass shift (MW 314.85 → 318.88); co-elution with unlabeled analyte
Enables baseline-resolved SRM detection
LC-MS/MS, electrospray ionization, reversed-phase
Stable isotope labeling LC-MS/MS Internal standard

NAT2-Mediated Metabolic Pathway

Dimethocaine undergoes a distinct Phase II metabolic route: N-acetylation of the p-aminobenzoic acid moiety, catalyzed exclusively by N-acetyltransferase 2 (NAT2) in humans [1]. In vitro kinetic studies confirmed NAT2 as the sole isoform responsible for this reaction [1]. This creates a pharmacogenetic liability: individuals with slow acetylator NAT2 phenotypes may exhibit reduced N-acetylation clearance, increasing systemic exposure to the parent arylamine and potentially elevating side-effect risk [1]. Procaine, also a p-aminobenzoic acid ester, undergoes rapid hydrolysis by plasma esterases and does not share this NAT2-dependent acetylation bottleneck to the same quantitative extent [2].

NAT2-Mediated Metabolism
Class-level inference
N-acetylation exclusively by NAT2; P450 3A4 mediates 96% of N-deethylation
Supports metabolic stability endpoint interpretation
cDNA-expressed human enzymes, Meyer et al. 2014
Drug metabolism NAT2 polymorphism In vitro metabolism

Optimal Deployment Scenarios for Dimethocaine-d4


Forensic Toxicology: LC-MS/MS Confirmation in Biological Specimens

Dimethocaine-d4 Hydrochloride serves as the definitive SIL internal standard for LC-MS/MS quantification of dimethocaine in blood, urine, and tissue homogenates. The +4 Da mass shift ensures baseline chromatographic resolution from the unlabeled analyte while matching retention time and ionization behavior, directly correcting for matrix effects and extraction recovery variability [1]. The demonstrated in vivo detectability of dimethocaine metabolites via GC-MS and LC-MSⁿ standard urine-screening approaches combined with the availability of this deuterated standard enables forensic laboratories to meet SWGTOX and ISO/IEC 17025 validation requirements for quantitative NPS confirmation.

Preclinical Neuropharmacology: PET Occupancy and Microdialysis

Researchers quantifying DAT occupancy via PET or striatal dopamine efflux via microdialysis require an internal standard for dimethocaine that does not interfere with analyte detection. Dimethocaine-d4 uniquely enables this workflow because the parent compound achieves 66–82% DAT occupancy in nonhuman primates [1] and produces cocaine-equivalent 12-fold dopamine increases at 1 mM —a pharmacological profile not shared by procaine (47–70% maximal uptake inhibition; 10 mM needed for 6-fold efflux) or lidocaine (which decreases dopamine) .

In Vitro Metabolism and NAT2 Phenotype Studies

Because dimethocaine N-acetylation is exclusively catalyzed by NAT2 [1], dimethocaine-d4 can be used as a stable-isotope-labeled substrate probe to quantify NAT2 metabolic activity in human hepatocyte or recombinant enzyme assays. The deuterated form allows simultaneous incubation with unlabeled dimethocaine for precise LC-MS quantification of N-acetyl-dimethocaine formation rates, supporting pharmacogenetic studies of NAT2 slow vs. rapid acetylator phenotypes and drug-drug interaction screening involving P450 3A4 and 2D6 [1].

Reference Standard for NPS Screening Libraries

Dimethocaine is classified by the EMCDDA as a synthetic cocaine derivative NPS [1]. The d4 isotopologue provides toxicology reference laboratories with a certified analytical standard (≥95% purity ) for building high-resolution mass spectral libraries and for use as a calibration standard in targeted NPS screening panels. Unlike procaine-d4 or lidocaine-d4, dimethocaine-d4 matches the unique pharmacological fingerprint of the target NPS—full DAT inhibition and cocaine-like discriminative stimulus effects [2]—ensuring that analytical methods are fit-for-purpose for the specific compound of forensic interest.

Application
Selection Property
Validation Focus
LC-MS/MS quantification in research matrices
Co-eluting SIL-IS with +4 Da shift
Matrix-effect correction and recovery
PET occupancy and microdialysis studies
Cocaine-comparable DAT occupancy profile
Dopamine efflux and occupancy endpoint review
In vitro metabolism phenotyping
Stable-isotope-labeled substrate probe
NAT2 activity and metabolite formation
NPS screening library reference
Certified deuterated analytical standard
Mass spectral library and calibration
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